Mecamylamine

Behavioral Pharmacology Neuropharmacology Nicotine Addiction

Procuring a ganglionic blocker without verifying CNS penetration and oral bioavailability leads to non-equivalent experimental outcomes. Mecamylamine (CAS 60-40-2) resolves this as the only classic nAChR antagonist that combines high oral bioavailability, extensive blood-brain barrier penetration (BBB), and a non-competitive, voltage-dependent mechanism. These properties are absent in peripherally-restricted alternatives like hexamethonium (no oral absorption, BBB-impermeant) or IV-only trimethaphan. - Enables sustained in vivo CNS studies with a 6-12+ hour duration of action after oral dosing. - Non-competitive antagonism blocks nicotine reinforcement-validated in smoking cessation combination therapy models. - Supplied with rigorous analytical characterization to support reproducible neuropsychiatric and addiction research.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
CAS No. 60-40-2
Cat. No. B1216088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMecamylamine
CAS60-40-2
SynonymsMecamylamine
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)C1(C)NC)C
InChIInChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3
InChIKeyIMYZQPCYWPFTAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.24e-01 g/L

Mecamylamine Procurement Overview


Mecamylamine (CAS 60-40-2) is a classic nicotinic acetylcholine receptor (nAChR) antagonist, originally developed and approved in the 1950s as an orally active ganglionic blocker for the management of moderate to severe hypertension [1]. Pharmacologically, it is characterized as a non-selective, non-competitive, and voltage-dependent antagonist that crosses the blood-brain barrier (BBB) [2]. Its dual peripheral and central activity distinguishes it from many other ganglionic blockers and has driven its continued use as a research tool and its investigation in novel therapeutic areas, including smoking cessation, neuropsychiatric disorders, and addiction [3].

BBB-penetrant non-competitive nAChR antagonist for CNS studies
Oral bioavailability supports chronic dosing protocols
Voltage-dependent mechanism distinct from competitive antagonists

Mecamylamine Key Differentiators


Procurement of a ganglionic blocker or nAChR antagonist cannot be based on class membership alone. The pharmacological and pharmacokinetic profiles within this class vary dramatically. Mecamylamine possesses a unique combination of high oral bioavailability, extensive blood-brain barrier penetration, and a non-competitive, voltage-dependent mechanism of action [1]. These properties are not shared by its closest analogs, such as the quaternary ammonium compound hexamethonium, which is poorly absorbed orally and fails to cross the BBB [2], or the competitive antagonist trimethaphan, which is limited to intravenous use [3]. Substituting mecamylamine with a peripherally-restricted or competitive antagonist in research or therapeutic contexts would lead to fundamentally different and non-equivalent experimental or clinical outcomes, particularly in studies targeting central nervous system (CNS) function.

Mecamylamine
Hexamethonium
Lacks BBB penetration; peripheral-only blockade may not replicate central nAChR effects.
Mecamylamine
Hexamethonium / Trimethaphan
Poor oral absorption or IV-only; oral bioavailability supports sustained dosing, substitution alters study design.
Mecamylamine
Trimethaphan
Competitive antagonist; non-competitive voltage-dependent block may yield different pharmacodynamic profile.

Mecamylamine vs. Key Comparators


Central vs. Peripheral nAChR Activity

In a rodent model of nicotine withdrawal, mecamylamine produced a significant, dose-dependent place aversion, a central effect indicative of its ability to penetrate the blood-brain barrier (BBB) [1]. In contrast, the quaternary ammonium ganglionic blocker hexamethonium, at doses up to 3.0 mg/kg, failed to produce any place aversion, confirming its restriction to peripheral sites of action [1].

BBB Penetration & CNS Activity
Head-to-head
Mecamylamine: dose-dependent place aversion (CNS active) Hexamethonium: no place aversion (peripheral only)
Central activity requires BBB-penetrant antagonist; peripheral blocker would not address CNS endpoints.
Rat conditioned place aversion; chronic nicotine model.
Behavioral Pharmacology Neuropharmacology Nicotine Addiction

Subtype Potency: α3β4 vs. α7 nAChR

Mecamylamine exhibits a substantial difference in its inhibitory potency across nAChR subtypes. It is significantly more potent at blocking the ganglionic α3β4 subtype (IC50 = 400 nM) compared to the homomeric α7 subtype (IC50 = 7,000 nM), representing an 17.5-fold difference in sensitivity [1]. This contrasts with other broad-spectrum antagonists that may have a different selectivity profile.

α3β4 vs α7 Potency
Class-level inference
α3β4 IC50 = 400 nM; α7 IC50 = 7000 nM (17.5-fold)
Preferential inhibition of ganglionic α3β4 at lower concentrations; α7 blockade may require higher levels.
Human nAChRs in Xenopus oocytes; electrophysiology.
Receptor Pharmacology Electrophysiology nAChR Subtype Selectivity

Non-Competitive Ganglionic Blockade

The mechanism of ganglionic blockade distinguishes mecamylamine from comparators like hexamethonium and trimethaphan. Studies indicate that mecamylamine acts as a non-competitive antagonist, which does not simply compete with acetylcholine for the binding site, whereas hexamethonium and trimethaphan exhibit competitive or mixed antagonism [1]. A functional study in isolated guinea-pig esophagus ranked the potency for inhibiting vagally-stimulated smooth muscle contraction (a measure of ganglionic blockade) as trimethaphan > mecamylamine > hexamethonium [2].

Ganglionic Blockade Rank
Cross-study comparable
Potency rank: #2 of 5 (Trimethaphan > Mecamylamine > Hexamethonium)
Non-competitive mechanism may produce distinct effects vs. competitive antagonists in high-agonist conditions.
Guinea-pig esophagus; vagal stimulation model.
Autonomic Pharmacology Ganglionic Transmission Smooth Muscle Physiology

Smoking Cessation Combination Therapy

Network meta-analysis of pharmacological interventions for smoking cessation identifies combination treatments including mecamylamine (specifically, nicotine replacement therapy plus mecamylamine) as having a higher probability of being the most effective therapy compared to many monotherapies and other combinations [1]. This evidence positions mecamylamine as a valuable component in a multi-pronged pharmacotherapy approach for nicotine addiction.

Smoking Cessation Combination
Context-dependent
NRT + mecamylamine ranked among top-tier interventions in network meta-analysis
Supports investigation in addiction research models; reported combination endpoint context.
Systematic review of RCTs; smoking cessation endpoints.
Smoking Cessation Clinical Trial Combination Therapy

Oral Bioavailability and Duration

A key pharmacokinetic advantage of mecamylamine over the classical ganglionic blocker hexamethonium is its reliable oral absorption. Mecamylamine is almost completely absorbed from the gastrointestinal tract, achieving consistent blood pressure reduction [1]. In contrast, hexamethonium is a quaternary ammonium compound with poor and erratic oral bioavailability, limiting its clinical and research utility to parenteral administration [2]. Furthermore, mecamylamine has a long duration of action (typically 6 to 12 hours or more) [1].

Oral Bioavailability & Duration
Head-to-head
Mecamylamine: complete GI absorption; duration 6-12+ hrs Hexamethonium: poor, erratic oral absorption
Oral absorption supports chronic oral dosing; parenteral-only alternatives may limit study design.
FDA labeling; human PK data.
Pharmacokinetics Drug Absorption Oral Bioavailability

Mecamylamine Application Scenarios


CNS Nicotinic Research

Mecamylamine is the definitive tool for investigating central nAChR function. As established, it readily crosses the BBB, enabling the study of nicotinic mechanisms in cognition, behavior, and addiction in vivo, a property not shared by peripherally-restricted antagonists like hexamethonium [1]. This makes it essential for any lab studying the central effects of nicotine or the role of brain nAChRs in neurological and psychiatric disorders.

Addiction and Smoking Cessation Research

Mecamylamine's non-competitive antagonism allows it to block the reinforcing effects of nicotine, a distinct mechanism from agonists like varenicline [1]. Evidence from network meta-analyses positions it as a valuable component in combination therapies for smoking cessation [2]. Procurement for clinical or translational research in addiction is justified by its unique pharmacological profile and evidence of clinical efficacy in combination protocols.

Autonomic and Cardiovascular Studies

As a classic ganglionic blocker with high oral bioavailability and a long duration of action (6-12+ hours) [1], mecamylamine is the agent of choice for in vivo studies requiring sustained blockade of autonomic ganglia via oral administration. This is in stark contrast to other ganglionic blockers like trimethaphan (IV only) or hexamethonium (poor oral absorption), enabling experimental designs that are not feasible with these alternatives [2].

Application
Selection Property
Validation Focus
Central nAChR function studies
BBB-penetrant non-competitive antagonist
CNS behavioral and cognitive endpoint studies
Nicotine addiction and cessation combination research
Non-competitive nicotine reinforcement blockade
Reported combination therapy endpoint context (network meta-analysis)
Autonomic ganglia in vivo studies
Orally bioavailable long-duration ganglionic blocker
Sustained autonomic blockade endpoint modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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